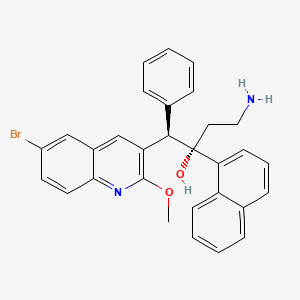

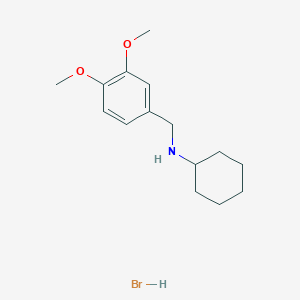

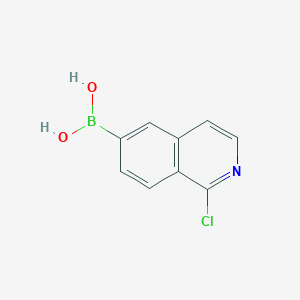

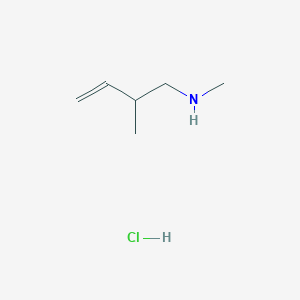

(1-Chloroisoquinolin-6-yl)boronic acid

Overview

Description

(1-Chloroisoquinolin-6-yl)boronic acid, also known as CIQB, is a boronic acid derivative of the isoquinolyl group and is widely used in scientific research. It is a versatile compound that can be used in a variety of different applications, such as organic synthesis, chemical biology, and drug discovery. In addition, CIQB has been found to have a wide range of biochemical and physiological effects, making it an important tool for understanding the mechanisms of action of various compounds.

Scientific Research Applications

Fluorescent Chemosensors

Ratiometric Reagent for Hypochlorite Ion Detection : A styrylquinolinium boronic acid, structurally similar to (1-Chloroisoquinolin-6-yl)boronic acid, has been used for detecting hypochlorite ions. It exhibits a large red shift in absorption and emission spectra, making it a useful tool for ratiometric optical chemosensors (Wang et al., 2013).

High Affinity for Diols at Physiological pH : Isoquinolinylboronic acids demonstrate high affinities for diol-containing compounds at physiological pH, with significant fluorescence changes upon binding. This makes them valuable for sensing biological active substances like carbohydrates and bioactive substances (Cheng et al., 2010).

Bioconjugation and Medical Research

Development of Potential Boron-Based HIPK2 Inhibitors : Borylated quinolines, synthesized through a Pd-catalyzed C-4 borylation, have been investigated for their potential as boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. This opens avenues for using quinolines in pharmacological agents (Das et al., 2022).

Boronic Acid for Site-Selective Bioconjugation : Boronic acids, including those derived from isoquinoline, have been used for site-selective bioconjugation on peptide chains. This involves the formation of reversible covalent bonds with oxygen/nitrogen nucleophiles, useful for dynamic material design (Russo et al., 2020).

Synthesis and Structural Studies

Suzuki Coupling in Synthesis : The Suzuki coupling of 1-chloro-3-phenylisoquinoline with boronic acids has been explored for synthesizing diversified 1,3-disubstituted isoquinolines. This demonstrates its role in facilitating complex organic synthesis (Prabakaran et al., 2012).

Electroluminescence and Structural Analysis : Certain boronic acid derivatives, including those based on quinoline structures, have been synthesized and studied for their electroluminescence properties. This research contributes to the development of new materials for electronic and optoelectronic applications (Wu et al., 2000).

Mechanism of Action

Target of Action

The primary target of (1-Chloroisoquinolin-6-yl)boronic acid is the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in metal-catalyzed reactions . This compound is often used as a reagent in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group (attached to the isoquinoline ring) transfers its organic group to a metal catalyst, such as palladium . This transfer is facilitated by the boronic acid’s ability to reversibly form boronate esters with diols .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key method for forming carbon-carbon bonds in organic synthesis . The boronic acid group of the compound plays a crucial role in this pathway, participating in the transmetalation step that forms the new carbon-carbon bond .

Pharmacokinetics

It is known that boronic acids, in general, have good stability and are readily prepared, making them useful in various chemical reactions .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon and carbon-nitrogen bonds . This can lead to the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids . Additionally, the presence of diols can influence the formation of boronate esters . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .

properties

IUPAC Name |

(1-chloroisoquinolin-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BClNO2/c11-9-8-2-1-7(10(13)14)5-6(8)3-4-12-9/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCIGBKCHAHPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C(=NC=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride](/img/structure/B1457383.png)

![(7S,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B1457384.png)

![tert-butyl N-{2-[(4-chlorophenyl)formohydrazido]-2-oxoethyl}carbamate](/img/structure/B1457385.png)

![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane](/img/structure/B1457390.png)